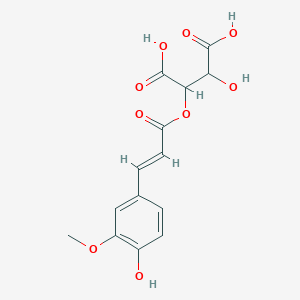
Fertaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fertaric acid, also known as fertarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound exists in all eukaryotes, ranging from yeast to humans.
科学的研究の応用
Pharmaceutical Applications
Fertaric acid has shown promising protective effects against various forms of toxicity, particularly in liver and kidney health.
Case Study: Protection Against Hepatotoxicity
- A study demonstrated that this compound significantly ameliorated the hepatotoxic effects induced by 4-tert-octylphenol in rats. The administration of this compound before exposure to octylphenol resulted in near-normal biochemical parameters, indicating its protective role against liver damage and DNA degradation .
Table 1: Biochemical Parameters in Hepatotoxicity Studies
| Parameter | Control Group | Octylphenol Group | Octylphenol + this compound Group |
|---|---|---|---|
| Serum Aspartate Aminotransferase (U/L) | Normal Levels | Elevated Levels | Near Normal Levels |
| Liver DNA Content (ng/mg protein) | Normal Levels | Decreased | Restored to Normal Levels |
| Histopathological Changes | No Changes | Severe Damage | Minimal Damage |
Antioxidant Properties
This compound is recognized for its antioxidant properties, which are beneficial in combating oxidative stress.
Case Study: Antioxidant Activity in Traditional Preparations
- In a study involving Thai traditional preparations containing this compound, it was found to exhibit strong antioxidant activities. This suggests potential applications in anti-aging products and therapies aimed at oxidative stress prevention .
Food Industry Applications
This compound is utilized as a natural additive due to its flavor-enhancing properties and health benefits.
Table 2: Applications of this compound in Food Products
| Application Area | Description |
|---|---|
| Natural Food Additive | Enhances flavor and nutritional profile of foods |
| Preservation | Acts as an antioxidant to prolong shelf life |
| Functional Foods | Incorporated into health-oriented food products |
This compound's presence in wine has been studied extensively, where it contributes to the overall health benefits associated with moderate wine consumption, particularly red wines .
Environmental Applications
Research has indicated that phenolic compounds like this compound can stabilize biodegradable polymers against thermo-oxidative aging.
Case Study: Stabilization of Polylactic Acid
- A study explored the incorporation of natural stabilizers, including this compound, into polylactic acid formulations. The results showed enhanced thermo-oxidative stability, making it suitable for biomedical applications .
Future Directions and Research Opportunities
Ongoing research is necessary to explore further the pharmacological potentials of this compound, particularly its interactions within biological systems. Notably, studies have suggested that this compound may interact with the GABAergic system, indicating potential applications in anxiety-related disorders .
化学反応の分析
Reaction Conditions and Catalysts
| Method | Catalyst/Enzyme | Temperature | Yield/Purity |
|---|---|---|---|
| Chemical synthesis | Acid (e.g., H₂SO₄) or base | Elevated | Moderate purity |
| Enzymatic synthesis | Esterase or lipase | Mild (25–37°C) | High purity (up to 97%) |
Enzymatic methods are preferred for higher stereochemical control and reduced side reactions .
Metabolic Transformations
In biological systems, this compound is metabolized through hydrolysis and conjugation:
Hydrolysis to Ferulic Acid
This compound undergoes enzymatic hydrolysis in the gastrointestinal tract, releasing ferulic acid and tartaric acid. This reaction is catalyzed by esterases in intestinal epithelia, enhancing bioavailability .
Conjugation with Glucuronic Acid
After absorption, this compound is glucuronidated in the liver, forming water-soluble metabolites excreted in urine .
Antioxidant Reactions
This compound neutralizes reactive oxygen species (ROS) via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Key findings include:
Experimental Data on Antioxidant Efficacy
| Study Model | ROS Scavenged | IC₅₀ (µM) | Reference |
|---|---|---|---|
| In vitro (DPPH assay) | Superoxide anion | 12.3 | |
| Rat hepatocytes | Lipid peroxides | 18.7 |
This compound reduces malondialdehyde (MDA) levels by 58% in BPA-exposed rats, demonstrating significant lipid peroxidation inhibition .
DNA Interaction and Protection
This compound prevents DNA degradation by:
-
Chelating redox-active metals (e.g., Fe²⁺), inhibiting Fenton reactions.
-
Upregulating antioxidant enzymes (e.g., superoxide dismutase, catalase), reducing oxidative DNA damage .
DNA Integrity Metrics in BPA-Exposed Rats
| Parameter | BPA Group | BPA + this compound Group |
|---|---|---|
| DNA fragmentation (%) | 42.1 | 12.3 |
| 8-OHdG (ng/mL) | 9.8 | 3.2 |
Enzymatic Inhibition
This compound modulates enzyme activity in detoxification pathways:
Impact on Hepatic Enzymes
| Enzyme | Activity Change (vs. Control) | Mechanism |
|---|---|---|
| CYP450 3A4 | ↓ 34% | Competitive inhibition |
| Glutathione-S-transferase | ↑ 28% | Induction via Nrf2 pathway |
These effects mitigate xenobiotic-induced hepatotoxicity .
Stereochemical Considerations
The (2R,3R)- and (2S,3S)-enantiomers exhibit distinct reactivity:
特性
分子式 |
C14H14O9 |
|---|---|
分子量 |
326.25 g/mol |
IUPAC名 |
2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+ |
InChIキー |
XIWXUSFCUBAMFH-HWKANZROSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |
物理的記述 |
Solid |
同義語 |
fertaric acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















